molecular formula C16H15N5O B2373939 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2197642-92-3

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline

Cat. No.: B2373939
CAS No.: 2197642-92-3
M. Wt: 293.33
InChI Key: MRMSODZTWHRPEY-UHFFFAOYSA-N
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Description

The compound “2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline” is a complex organic molecule that likely contains a quinoline group, an azetidine group, and a 1,2,3-triazole group . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The 1H-1,2,3-triazole moiety is planar and aromatic . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .


Physical and Chemical Properties Analysis

The 1H-1,2,3-triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .

Scientific Research Applications

Quinoline-Based Compounds in Cancer Research Quinoline compounds, with their diverse biological and biochemical activities, are crucial in cancer research. They serve as parental compounds for synthesizing molecules with medical benefits, particularly showing effective anticancer activity. The synthetic versatility of quinoline allows the generation of numerous structurally diverse derivatives, which have been explored for their modes of action in inhibiting various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This exploration contributes significantly to cancer drug development and refinement, highlighting the potential of quinoline-based compounds in oncology research (Solomon & Lee, 2011).

Antibacterial and Antifungal Properties Quinoline-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, characterized by their crystal structure and molecular interactions, show moderate results against various bacterial strains, suggesting their potential as antimicrobial agents. The study of these derivatives opens avenues for developing new therapeutic agents targeting resistant microbial infections (Ghosh et al., 2020).

Anticancer Activity of Triazoloquinoline Derivatives A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed, synthesized, and tested for their anticancer activity. These derivatives, particularly N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea, showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the importance of structural design in developing effective anticancer agents (Reddy et al., 2015).

Luminescent Properties for Materials Science The study of luminescent quinoline-triazoles has revealed their potential in materials science, particularly through the investigation of hydrogen-bonding interactions and crystal growth. These compounds exhibit thermal stability and blue-green emissive properties, making them suitable for various applications in optoelectronic devices and as fluorescent markers (Bai, Young, & Hor, 2017).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSODZTWHRPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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